
(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine
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Overview
Description
(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is a chemical compound known for its unique structure and potential applications in various fields. It consists of an azetidine ring attached to a methoxy group and a methylpyridine moiety. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine typically involves the reaction of 2-methylpyridine with azetidine derivatives under specific conditions. One common method includes the use of azetidine-2-carboxylic acid, which is first converted to its corresponding azetidine-2-ylmethanol. This intermediate is then reacted with 2-methylpyridine in the presence of a base such as sodium hydride to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, chlorine
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.
Scientific Research Applications
(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of (S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and methylpyridine groups contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-[[(2S)-2-azetidinyl]methoxy]-5-iodopyridine: Similar structure but with an iodine atom at the 5-position.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group, showing different biological activities.
3-bromoimidazo[1,2-a]pyridines: Compounds with a bromine atom and an imidazo ring fused to the pyridine.
Uniqueness
(S)-3-(Azetidin-2-ylmethoxy)-2-methylpyridine is unique due to its specific combination of an azetidine ring and a methoxy-methylpyridine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-2-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-10(3-2-5-11-8)13-7-9-4-6-12-9/h2-3,5,9,12H,4,6-7H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOYHYAHTVBNEQ-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)OC[C@@H]2CCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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